Butidrine hydrochloride
Description
Structure
2D Structure
Properties
CAS No. |
1506-12-3 |
|---|---|
Molecular Formula |
C16H26ClNO |
Molecular Weight |
283.83 g/mol |
IUPAC Name |
2-(butan-2-ylamino)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C16H25NO.ClH/c1-3-12(2)17-11-16(18)15-9-8-13-6-4-5-7-14(13)10-15;/h8-10,12,16-18H,3-7,11H2,1-2H3;1H |
InChI Key |
KHBXORBAOCQNMC-UHFFFAOYSA-N |
SMILES |
CCC(C)[NH2+]CC(C1=CC2=C(CCCC2)C=C1)O.[Cl-] |
Canonical SMILES |
CCC(C)NCC(C1=CC2=C(CCCC2)C=C1)O.Cl |
Other CAS No. |
5803-79-2 |
Origin of Product |
United States |
Historical Context of Butidrine Hydrochloride in Pharmacology
Early Pharmacological Investigations Pertaining to Butidrine (B1668099) Hydrochloride
Initial research into butidrine hydrochloride sought to define its fundamental pharmacological profile. Developed in the 1960s, it was identified as a beta-blocker, a class of drugs that antagonize the effects of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) at beta-adrenergic receptors. nih.gov
Studies from this period established that this compound is a non-cardioselective beta-blocker, meaning it blocks both β1- and β2-adrenergic receptors. nih.gov This lack of selectivity was a common feature of first-generation beta-blockers. The primary consequence of this action is the inhibition of the normal sympathetic stimulation of the heart, leading to reductions in heart rate (negative chronotropic effect) and the force of cardiac contraction (negative inotropic effect).
A key characteristic identified in early investigations was its "quinidine-like" or membrane-stabilizing activity. This property, distinct from its beta-blocking action, refers to its ability to interfere with the influx of sodium ions across the cardiac cell membrane, a mechanism similar to that of Class I antiarrhythmic agents like quinidine. This membrane-stabilizing effect was considered significant and comparable in potency to its beta-blocking capabilities.
Further research in anesthetized dogs demonstrated that this compound possesses antiarrhythmic properties against various experimentally induced arrhythmias. It also exhibited a notable ability to increase coronary blood flow, an effect described as a coronary vasodilator property. This dual action of beta-blockade and coronary vasodilation was a point of interest in early studies.
Another intrinsic property identified was its local anesthetic effect, which is related to its membrane-stabilizing action. However, early pharmacological profiles also determined that this compound lacks intrinsic sympathomimetic activity (ISA). This means that unlike some other beta-blockers, it does not cause partial agonist activity at the beta-receptor, thus not producing a low level of sympathetic stimulation.
Evolution of Research Paradigms in Relation to this compound
The research paradigm surrounding this compound evolved in the context of the broader advancements in cardiovascular pharmacology. The initial focus on its general beta-blocking and antiarrhythmic effects gave way to more nuanced investigations aimed at dissecting its multiple pharmacological actions.
Initially, the "quinidine-like" or membrane-stabilizing activity was a central theme. This property was seen as a potentially significant contributor to its antiarrhythmic effects, alongside its beta-blocking action. The research sought to understand the interplay between these two mechanisms. However, the broader paradigm in beta-blocker research began to shift. The discovery of cardioselective (β1-selective) beta-blockers led to a greater emphasis on receptor selectivity to minimize side effects associated with β2-receptor blockade, such as bronchoconstriction. As a non-selective agent, this compound's place within this evolving landscape was re-evaluated.
Later research paradigms also began to more deeply explore the clinical implications of properties like membrane-stabilizing activity and the lack of intrinsic sympathomimetic activity. While membrane stabilization was initially thought to be beneficial for arrhythmias, its clinical significance in the context of beta-blockade became a subject of debate for the entire class of drugs. The focus shifted towards the primary benefits of beta-receptor antagonism itself for conditions like angina and post-myocardial infarction. The coronary vasodilator effect, also a key finding in early studies, was another area of continued interest, as researchers sought to understand if this provided additional therapeutic advantages over other beta-blockers.
Key Milestones in this compound Research
The research trajectory of this compound is marked by several key milestones that defined its pharmacological identity:
Early 1960s: Development and Initial Classification: this compound was synthesized and subsequently identified as a non-cardioselective beta-adrenergic antagonist, placing it in the first generation of beta-blockers alongside compounds like propranolol (B1214883). nih.gov
Characterization of Multiple Actions: A significant milestone was the comprehensive characterization of its distinct pharmacological properties beyond simple beta-blockade. Research, particularly in the late 1960s and early 1970s, established its significant membrane-stabilizing (quinidine-like) activity, local anesthetic effects, and its capacity to act as a coronary vasodilator.
Elucidation of its Antiarrhythmic Profile: Seminal studies, including those on anesthetized dogs, provided concrete evidence of its efficacy against various types of experimentally induced cardiac arrhythmias. These investigations were crucial in defining its potential therapeutic utility.
Determination of Lack of Intrinsic Sympathomimetic Activity (ISA): A key differentiating finding was the confirmation that this compound does not possess ISA. This distinguished it from other beta-blockers that do exhibit partial agonist activity and became a crucial point in its pharmacological classification.
Below is a data table summarizing the key pharmacological properties of this compound identified during its early research phase.
| Pharmacological Property | Description | Experimental Observation |
| Beta-Adrenergic Blockade | Non-selective antagonist of β1 and β2 receptors. | Inhibition of catecholamine-induced increases in heart rate and contractility. |
| Membrane-Stabilizing Activity | "Quinidine-like" effect; interferes with sodium ion influx in cardiac cells. | Potency comparable to its beta-blocking action in experimental models. |
| Antiarrhythmic Effect | Efficacy against experimentally induced cardiac arrhythmias. | Demonstrated effectiveness in various animal models of arrhythmia. |
| Coronary Vasodilation | Ability to increase coronary blood flow. | Observed as a distinct pharmacological effect in studies on anesthetized dogs. |
| Intrinsic Sympathomimetic Activity (ISA) | Lacks partial agonist activity at the beta-receptor. | Does not produce a low level of sympathetic stimulation when blocking the receptor. |
| Local Anesthetic Activity | Related to its membrane-stabilizing properties. | Identified as an additional pharmacological characteristic in early studies. |
Synthesis and Chemical Modification Strategies for Butidrine Hydrochloride Analogs
Foundational Synthetic Routes for Butidrine (B1668099) Hydrochloride Core Structures
The synthesis of the butidrine core, 2-(butan-2-ylamino)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol, can be achieved through established organic chemistry pathways. nih.govsolubilityofthings.com While specific proprietary syntheses may vary, a common and logical approach for this class of arylethanolamine compounds involves the formation of a key ketone intermediate followed by amination and reduction.
A plausible synthetic pathway would include the following steps:
Acylation of Tetralin: The synthesis would likely begin with the Friedel-Crafts acylation of tetralin (1,2,3,4-tetrahydronaphthalene) to introduce an acetyl group, forming 2-acetyl-5,6,7,8-tetrahydronaphthalene.
Alpha-Halogenation: The resulting ketone is then halogenated at the alpha-carbon position, typically using bromine, to yield an α-bromo ketone intermediate. This step activates the position for nucleophilic substitution.
Nucleophilic Substitution (Amination): The α-bromo ketone is reacted with sec-butylamine. The amine acts as a nucleophile, displacing the bromide to form an aminoketone.
Reduction of the Ketone: The carbonyl group of the aminoketone is then reduced to a hydroxyl group. This is commonly achieved using a hydride-based reducing agent such as sodium borohydride (B1222165) (NaBH₄), resulting in the formation of the butidrine base.
Salt Formation: Finally, the butidrine base is treated with hydrochloric acid (HCl) in a suitable solvent to produce the more stable and water-soluble butidrine hydrochloride salt. ontosight.ai
This multi-step process allows for the systematic construction of the core butidrine structure, which can then be subjected to further modifications.
Design Principles for Novel this compound Derivatives
The design of novel butidrine derivatives is guided by Structure-Activity Relationship (SAR) principles. SAR analysis allows medicinal chemists to understand how different parts of a molecule contribute to its biological activity, enabling rational modifications to improve potency, selectivity, or other pharmacological properties. wikipedia.orgcollaborativedrug.com For beta-blockers like butidrine, the molecule can be divided into three key regions for modification. wikipedia.org
The Aromatic Group (Tetrahydronaphthalene): This group is critical for the initial binding to the adrenergic receptor. Modifications here, such as adding substituents or altering the ring system itself, can significantly impact binding affinity and selectivity (β1 vs. β2).
The Ethanolamine (B43304) Side Chain: The ethanolamine moiety, particularly the hydroxyl group, is essential for high-affinity binding. It typically forms a key hydrogen bond within the receptor's binding pocket. wikipedia.org Any modification that removes or sterically hinders this group is likely to abolish activity.
The Amine Substituent (sec-butyl group): The nature of the alkyl group on the nitrogen atom is a major determinant of receptor affinity and selectivity. Bulky substituents, such as the sec-butyl or tert-butyl groups found in many beta-blockers, generally lead to higher potency. wikipedia.orgwikipedia.org
The table below outlines the design principles for creating butidrine analogs.
| Molecular Component | Design Principle / Modification Strategy | Potential Outcome |
| Aromatic Ring | Introduction of substituents (e.g., hydroxyl, methoxy) on the tetralin ring. | Alter receptor binding affinity and selectivity; modify pharmacokinetic properties. |
| Replacement of the tetralin ring with other bicyclic or heterocyclic systems. | Create novel chemical entities with potentially different selectivity profiles. | |
| Side Chain | Altering the length of the chain between the aromatic ring and the amine. | Generally detrimental, as the ethanolamine structure is considered optimal for receptor interaction. wikipedia.org |
| Amine Group | Varying the size and branching of the N-alkyl substituent (e.g., replacing sec-butyl with isopropyl, tert-butyl, or larger groups). | Modulate potency and selectivity; larger, branched groups often increase β-receptor affinity. wikipedia.org |
| Incorporation of the nitrogen into a heterocyclic ring. | Constrain the conformation of the amine substituent, potentially leading to enhanced selectivity. |
These principles allow for the systematic exploration of chemical space around the butidrine scaffold to develop derivatives with optimized characteristics. rsc.orgnih.gov
Chemical Modulations for Optimized Research Probes
To study the function and distribution of beta-adrenergic receptors, butidrine can be chemically modified to create research probes. A chemical probe is a small molecule designed to selectively interact with a biological target, allowing researchers to investigate that target's role in cellular processes. solubilityofthings.com The modification typically involves attaching a reporter group, such as a fluorophore or an affinity tag, via a linker arm. pnas.orgpnas.org
Key considerations for designing butidrine-based probes include:
Preservation of Affinity: The modification must not significantly impair the molecule's ability to bind to the beta-adrenergic receptor.
Site of Attachment: The reporter group should be attached to a part of the molecule that is not critical for receptor interaction. For butidrine, the tetralin ring is a suitable attachment point, as it is more tolerant of modification than the ethanolamine side chain or the N-alkyl group.
Linker Choice: An appropriate linker is needed to connect the butidrine scaffold to the reporter group without causing steric hindrance.
The table below details potential strategies for converting butidrine into a research probe.
| Probe Type | Modification Strategy | Application |
| Fluorescent Probe | Conjugate a fluorophore (e.g., dansyl chloride, fluorescein) to the butidrine scaffold via a linker attached to the tetralin ring. | Visualize receptor localization in cells and tissues using fluorescence microscopy; study receptor dynamics in real-time. pnas.org |
| Biotinylated Probe | Attach a biotin (B1667282) molecule to the butidrine scaffold. | Used for affinity purification of the receptor protein from cell lysates for further biochemical analysis (e.g., Western blotting, mass spectrometry). |
| Radiolabeled Probe | Incorporate a radioactive isotope (e.g., ³H or ¹⁴C) into the butidrine structure during synthesis. | Quantify receptor density in tissues and perform receptor binding assays with high sensitivity. |
These probes are invaluable tools for elucidating the complex pharmacology of the adrenergic system. pnas.orgnih.gov
Stereochemical Considerations in this compound Synthesis
Stereochemistry is a critical factor in the pharmacology of butidrine, as its biological activity is highly dependent on its three-dimensional structure. The butidrine molecule contains two chiral centers: the carbon atom bearing the hydroxyl group (C-1 of the ethanol (B145695) side chain) and the carbon atom in the sec-butyl group attached to the nitrogen. oup.comethernet.edu.et
The presence of two chiral centers means that butidrine can exist as four distinct stereoisomers:
(R,R)-Butidrine
(S,S)-Butidrine
(R,S)-Butidrine
(S,R)-Butidrine
Research has shown that the pharmacological effects of these isomers are not equal. The beta-blocking activity resides almost exclusively in one set of isomers, a common feature among beta-blockers where the enantiomer with the (R)-configuration at the hydroxyl-bearing carbon is typically the more active. wikipedia.org For butidrine, studies have indicated that the (R,R) isomer possesses the most potent beta-blocking activity, while the (S,S) isomer is almost devoid of this action. oup.comethernet.edu.et
| Stereoisomer | Relative β-Blocking Activity |
| (R,R)-Butidrine | High Potency oup.comethernet.edu.et |
| (S,S)-Butidrine | Very Low / Inactive oup.comethernet.edu.et |
| (R,S)-Butidrine | Lower Potency than (R,R) ethernet.edu.et |
| (S,R)-Butidrine | Not explicitly detailed but expected to be low. |
Given this stereoselectivity, synthetic strategies that can produce a single, desired enantiomer (asymmetric synthesis) or methods to separate the racemic mixture (chiral resolution) are highly valuable. This ensures that the therapeutic activity is maximized while minimizing potential side effects that could arise from the less active or inactive isomers.
Structure Activity Relationship Sar and Structure Kinetics Relationship Skr Studies of Butidrine Hydrochloride
Elucidation of Pharmacophoric Elements in Butidrine (B1668099) Hydrochloride
Butidrine hydrochloride, a beta-adrenergic antagonist, possesses a distinct chemical architecture that dictates its pharmacological activity. wikipedia.orgontosight.ai Its structure is characterized by a 2-(butan-2-ylamino)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol backbone. wikipedia.orgontosight.ai The key pharmacophoric elements, which are the essential molecular features responsible for its interaction with beta-adrenergic receptors, can be dissected based on the general model for beta-blockers. nih.govpharmacy180.com
The fundamental pharmacophore for beta-adrenergic antagonists consists of three main components: an aromatic ring, an ethanolamine (B43304) side chain, and a nitrogen atom. nih.govwikipedia.org
Aromatic Moiety : In Butidrine, this is a 5,6,7,8-tetrahydronaphthalene system. ontosight.ai This bulky, lipophilic group is crucial for the initial binding to the receptor, likely through hydrophobic and van der Waals interactions within the receptor's binding pocket. The nature of this aromatic group is a primary determinant of the antagonist activity. nih.gov
Ethanolamine Side Chain : The -CH(OH)-CH2-NH- portion of the molecule is critical. The hydroxyl group on the beta-carbon is essential for activity, forming a key hydrogen bond with a recognition site on the receptor. pharmaguideline.com For beta-antagonists, the stereochemistry at this chiral center is vital, with the (S)-enantiomer typically being significantly more potent. pharmacy180.compharmaguideline.com
Amine Group : Butidrine features a secondary amine with a sec-butyl substituent. A secondary amine is a mandatory feature for optimal beta-blocking activity. pharmaguideline.comnih.gov The bulky alkyl group on the nitrogen, such as the isopropyl or tert-butyl groups common in many beta-blockers, is a critical feature for antagonistic properties. pharmacy180.comnih.gov It is thought to fit into a hydrophobic pocket on the receptor, which is larger in beta-receptors compared to alpha-receptors, contributing to selectivity and antagonist function. uoanbar.edu.iq
The combination of these elements in a specific three-dimensional arrangement allows Butidrine to bind to beta-adrenergic receptors, preventing the binding of endogenous catecholamines like adrenaline and noradrenaline, thereby blocking their effects. physio-pedia.com
Impact of Structural Modifications on Ligand-Receptor Interactions
The specific structure of this compound, being related to earlier beta-blockers like pronethalol and propranolol (B1214883), represents a point in the evolution of these drugs where modifications were made to optimize activity. wikipedia.org The general principles of structure-activity relationships (SAR) for this class provide insight into how changes to Butidrine's structure would impact its interaction with receptors.
Aromatic Ring System : The shift from a simple naphthalene (B1677914) ring (as in propranolol) to a tetrahydronaphthalene ring can alter the compound's lipophilicity and its fit within the receptor. Lipophilicity is known to influence the selectivity of beta-blockers; for instance, a strong negative correlation has been observed between lipophilicity and β1-selectivity. nih.govoup.com Butidrine is classified as a non-cardioselective beta-blocker, meaning it does not show significant preference for β1 over β2 receptors. wikipedia.org Modifications to this ring, such as adding or moving substituents, would likely alter both potency and selectivity.
Side Chain : The ethanolamine side chain is highly conserved. The introduction of an oxymethylene bridge (-O-CH2-) between the aromatic ring and the ethanolamine side chain is a hallmark of the more potent "aryloxypropanolamine" class of beta-blockers (e.g., propranolol). pharmacy180.compharmaguideline.comscribd.com Butidrine, being an "arylethanolamine," lacks this bridge. wikipedia.orgnih.gov Introducing this linker would likely increase its potency.
N-Alkyl Substituent : The size and branching of the N-alkyl group are paramount for determining antagonist activity and selectivity. nih.gov The sec-butyl group in Butidrine is a bulky, branched substituent, which is optimal for β-antagonistic activity. pharmaguideline.com Altering this group can modulate activity. For example, replacing it with smaller groups would likely decrease antagonist potency, while even larger or aralkyl groups could introduce additional interactions, potentially leading to mixed α/β-blocking properties. pharmaguideline.comnih.gov
Table 1: General Impact of Structural Modifications on Beta-Blocker Activity
| Molecular Part | Modification Example | General Impact on Receptor Interaction |
|---|---|---|
| Aromatic Ring | Adding para-substituents | Can increase β1-selectivity. pharmaguideline.comnih.gov |
| Increasing ring size/lipophilicity | Generally increases potency but can decrease β1-selectivity. nih.govoup.com | |
| Side Chain | Absence of -O-CH2- linker (Arylethanolamine vs. Aryloxypropanolamine) |
Aryloxypropanolamines are generally more potent. scribd.com |
| Stereochemistry at β-hydroxyl group | (S)-configuration is crucial for high-potency binding. pharmaguideline.com | |
| N-Substituent | Small alkyl group (e.g., methyl) | Favors agonist activity. |
| Bulky alkyl group (e.g., isopropyl, sec-butyl) | Confers antagonist activity. pharmacy180.comnih.gov | |
| Aralkyl group | Can introduce α-blocking properties. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr For a compound like this compound, QSAR studies would be instrumental in designing new derivatives with potentially improved potency or selectivity.
The general workflow for a QSAR study on Butidrine analogues would involve:
Data Set Assembly : A series of Butidrine derivatives would be synthesized, and their biological activity (e.g., binding affinity for β1 and β2 receptors, expressed as Ki or IC50) would be measured.
Descriptor Calculation : For each molecule in the series, a wide range of numerical descriptors would be calculated to quantify its structural, physicochemical, and electronic properties.
Model Development : Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that links the descriptors (independent variables) to the biological activity (dependent variable).
Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov
For beta-blockers, relevant descriptors often include:
Hydrophobic parameters (e.g., LogP, CLogP): These describe the lipophilicity of the molecule, which is crucial for membrane partitioning and hydrophobic interactions with the receptor. oup.comderangedphysiology.com
Steric parameters (e.g., Molar Refractivity, Sterimol parameters): These quantify the size and shape of the molecule and its substituents, which is critical for the "fit" into the receptor binding site. mdpi.com
Electronic parameters (e.g., Hammett constants, dipole moment): These describe the electronic properties of the substituents on the aromatic ring, which influence interactions like hydrogen bonding and electrostatic interactions.
Table 2: Typical Molecular Descriptors for a QSAR Study of Beta-Blockers
| Descriptor Class | Example Descriptor | Property Represented | Relevance to Beta-Blocker Activity |
|---|---|---|---|
| Hydrophobic | LogP | Lipophilicity | Affects membrane permeability and binding to hydrophobic pockets in the receptor. derangedphysiology.com |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Influences the steric fit of the ligand within the receptor's binding site. mdpi.com |
| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing nature of a substituent | Modulates the strength of electronic interactions with receptor residues. |
| Topological | Connectivity Indices | Molecular branching and shape | Describes the overall topology of the molecule. dergipark.org.tr |
| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability | Relates to the molecule's reactivity and ability to form charge-transfer complexes. |
Dynamics of Structure-Kinetics Relationships
Beyond simple binding affinity (Kd), the temporal dynamics of the drug-receptor interaction, known as binding kinetics, are increasingly recognized as critical determinants of a drug's in vivo efficacy. msdmanuals.com This involves the rates of association (kon) and dissociation (koff) of the ligand to and from its receptor. The relationship between a compound's structure and its binding kinetics is known as the Structure-Kinetics Relationship (SKR).
Table 3: Key Parameters in Drug-Receptor Binding Kinetics
| Parameter | Definition | Units | Significance |
|---|---|---|---|
| kon (Association Rate Constant) | The rate at which a drug binds to its receptor to form a complex. | M⁻¹s⁻¹ or M⁻¹min⁻¹ | A faster 'on-rate' can lead to a quicker onset of action. biorxiv.org |
| koff (Dissociation Rate Constant) | The rate at which the drug-receptor complex dissociates. | s⁻¹ or min⁻¹ | A slower 'off-rate' results in a longer-lasting effect. scispace.com |
| Kd (Equilibrium Dissociation Constant) | The ratio of koff/kon at equilibrium; a measure of binding affinity. | M (molar) | Lower Kd indicates higher affinity. derangedphysiology.com |
| Residence Time (τ) | The average lifetime of the drug-receptor complex (τ = 1/koff). | s or min | A long residence time can prolong the pharmacological effect beyond the presence of the drug in plasma. msdmanuals.com |
Association Rate Constant (kon) Analysis
The association rate constant, kon, quantifies how quickly a drug binds to its target. worktribe.com Studies on beta-blockers have shown that kon is influenced by the physicochemical properties of the ligand. biorxiv.org For instance, the hydrophobicity of a molecule can directly affect its kinetic association rate at the β1-adrenoceptor. nih.govresearchgate.net A higher affinity for the cell membrane can increase the local concentration of the drug near the receptor, potentially leading to a faster observed association rate. scispace.com
However, the process is complex. Molecular dynamics simulations suggest that beta-blockers follow a pathway involving an initial, transient binding to an extracellular vestibule before docking into the final binding pocket, and the energy barrier for this initial association can be significant. pnas.org For Butidrine, its relatively high lipophilicity due to the tetrahydronaphthalene ring would likely play a major role in its association kinetics.
Dissociation Rate Constant (koff) Analysis
The dissociation rate constant, koff, measures the stability of the drug-receptor complex. scispace.com A slow koff (and thus a long residence time) is often desirable as it can lead to a sustained pharmacological action. msdmanuals.com For beta-blockers, dissociation rates vary significantly among different agents. For example, bisoprolol (B1195378) dissociates much more slowly from the β1 receptor than metoprolol (B1676517) or atenolol, which may contribute to its clinical profile. biorxiv.orgscispace.comnih.gov
The structural features that stabilize the bound complex will lead to a slower koff. These include optimal hydrogen bonds, strong hydrophobic interactions, and induced-fit mechanisms where the receptor conforms around the ligand. While specific koff values for Butidrine are not published, its large aromatic system and sec-butyl group would be expected to form substantial hydrophobic interactions within the receptor, influencing its dissociation rate. Studies on other beta-blockers have found that while agonists and antagonists can have similar koff values, the kon values for agonists are often consistently lower. nih.gov
Ligand-Receptor Residence Time Investigations
Ligand-receptor residence time (τ), the reciprocal of the dissociation rate constant (1/koff), is a key parameter for predicting in vivo drug efficacy and duration of action. msdmanuals.com A prolonged residence time can be more important than high affinity, especially in a dynamic physiological environment where endogenous ligand concentrations fluctuate. msdmanuals.comscispace.com
For beta-blockers, kinetic selectivity—a significant difference in residence time at one receptor subtype versus another—is an important therapeutic consideration. nih.gov For example, a long residence time at the β1 receptor (target) coupled with a short residence time at the β2 receptor (off-target) could improve the safety profile of a cardioselective beta-blocker. biorxiv.org While Butidrine is non-selective, an investigation into its residence time at both β1 and β2 receptors would provide crucial insights into its pharmacological profile. Such investigations are typically carried out using competition kinetic binding assays with radiolabeled ligands. nih.govresearchgate.net The prolonged receptor occupancy afforded by a long residence time can lead to a durable blockade that persists even as the drug is cleared from the bloodstream. msdmanuals.com
Pharmacological Characterization and Mechanistic Insights of Butidrine Hydrochloride
Post-Receptor Signaling Pathway Elucidation
Upon activation by an agonist, G protein-coupled receptors (GPCRs), such as the β-adrenergic receptors, initiate a cascade of intracellular signaling events. revespcardiol.org These pathways ultimately mediate the physiological response to the initial stimulus. mssm.edu Although butidrine (B1668099) is an antagonist and thus blocks these pathways, understanding the downstream signaling is essential to comprehend its mechanism of action.
The primary signaling pathway for β-adrenergic receptors involves:
G Protein Activation : Agonist binding causes a conformational change in the receptor, leading to the activation of a stimulatory G protein (Gs). revespcardiol.orgnih.gov
Adenylyl Cyclase Activation : The activated Gs protein stimulates the enzyme adenylyl cyclase. nih.gov
cAMP Production : Adenylyl cyclase catalyzes the conversion of ATP to the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). nih.gov
Protein Kinase A (PKA) Activation : Increased levels of cAMP activate Protein Kinase A (PKA). nih.gov
Downstream Phosphorylation : PKA then phosphorylates various downstream target proteins in the cytosol and nucleus, leading to the final cellular response, such as smooth muscle relaxation or increased cardiac muscle contraction. revespcardiol.orgnih.gov
As an antagonist, butidrine prevents the initiation of this cascade by blocking agonist binding to the β-adrenergic receptor. There is also evidence for other signaling pathways associated with GPCRs, including those involving the Phospholipase C-Protein Kinase C (PLC-PKC) pathway and the ERK-MAPK pathway. nih.govnih.gov
Enzymatic Modulation and Interaction Profiling
The interaction of a compound with enzymes is a critical aspect of its pharmacological profile. This can include the modulation of enzymatic activity or the compound itself being a substrate for metabolic enzymes.
While specific studies detailing the direct modulation of enzymes like hyaluronidase (B3051955) or heparinase by butidrine are not prominent, the broader context of drug-enzyme interactions is relevant. nih.gov For instance, the insulin-degrading enzyme (IDE) is a Zn²+ peptidase involved in the breakdown of various peptides, and its modulation can have significant physiological effects. mdpi.com The metabolism of many drugs, including some beta-blockers, involves cytochrome P450 enzymes. However, detailed information on the specific enzymatic modulation profile of butidrine hydrochloride is limited in the provided search results. It is known that some β-agonists, like isoprenaline, are susceptible to enzymatic metabolism. nucleos.com
Comparative In Vitro Pharmacology with Related Compounds
Comparing the in vitro pharmacology of butidrine with other β-adrenergic agents helps to position its activity within this drug class. Butidrine is a non-selective β-blocker, similar to propranolol (B1214883), the first-generation prototype. wikipedia.orgrevespcardiol.org
| Compound | Class | Selectivity | Key Features |
| Butidrine | Beta-blocker (Antagonist) | Non-selective (β₁ = β₂) wikipedia.org | Membrane stabilizing activity, no intrinsic sympathomimetic activity. wikipedia.org |
| Propranolol | Beta-blocker (Antagonist) | Non-selective (β₁ = β₂) revespcardiol.org | First-generation prototype, widely used. revespcardiol.org |
| Isoproterenol | Beta-agonist | Non-selective (β₁ and β₂) nih.gov | Used as a reference agonist in functional assays. nih.gov |
| Metipranolol | Beta-blocker (Antagonist) | Non-selective medchemexpress.com | A non-selective β-adrenergic receptor blocking agent. medchemexpress.com |
| Nadolol | Beta-blocker (Antagonist) | Non-selective medchemexpress.com | A non-selective β-adrenergic receptor blocker. medchemexpress.com |
| Timolol | Beta-blocker (Antagonist) | Non-selective | Binds to the beta-adrenergic receptor with little activity at the alpha-receptor. nih.gov |
Studies comparing different beta-blockers have shown that while there is generally a correlation between binding affinities (Ki) and in vitro functional potencies (pA₂ values), the selectivity observed in binding assays can be less pronounced than in functional in vitro or in vivo experiments. nih.gov Butidrine's profile as a non-selective antagonist places it in the same category as other first-generation beta-blockers like propranolol and nadolol. wikipedia.orgmedchemexpress.com
Preclinical Research Methodologies and Animal Models for Butidrine Hydrochloride Mechanistic Studies
Design and Application of Animal Models in Mechanistic Research
The design and application of animal models are crucial for the mechanistic investigation of butidrine (B1668099) hydrochloride. googleapis.com These models are instrumental in bridging the gap between in vitro experiments and potential human applications by providing insights into the complex biological systems that govern drug response. nih.gov The selection of an appropriate animal model is a critical determinant of the relevance and applicability of preclinical findings. nih.gov
The in vivo pharmacological activity of butidrine hydrochloride is assessed in various animal models to characterize its effects on physiological systems. googleapis.com While specific models used for this compound are not extensively detailed in the provided search results, the general approach involves using animals to study the compound's pharmacokinetics (how the body affects the drug) and pharmacodynamics (how the drug affects the body). nih.gov For instance, rodent models, such as rats and mice, are frequently used in preclinical drug discovery due to their well-understood genetics, short life cycles, and the availability of established disease models. mdpi.com These models allow researchers to observe the integrated effects of the compound in a living organism, which cannot be fully replicated by in vitro assays. nih.gov
Interactive Table: Examples of In Vivo Pharmacological Assessments
| Assessment Type | Description | Relevant Animal Models |
|---|---|---|
| Pharmacokinetics | Study of absorption, distribution, metabolism, and excretion (ADME) of the compound. | Rats, Mice |
| Pharmacodynamics | Evaluation of the physiological and biochemical effects of the compound and its mechanism of action. | Rats, Mice, Rabbits |
| Efficacy Testing | Assessment of the therapeutic effectiveness of the compound in disease models. | Disease-specific models (e.g., models of hypertension, arrhythmia) |
Investigating the organ-specific mechanistic effects of this compound is a key component of preclinical research. This involves identifying which organs are targeted by the compound and understanding the molecular and cellular changes that occur within those organs. nih.gov While the provided information does not specify the target organs of this compound, the general methodology involves administering the compound to animal models and subsequently analyzing various organs for pathological and molecular changes. nih.gov For example, studies on other compounds have identified the liver, bone marrow, and bone as target organs through histopathological examination and gene expression analysis. nih.gov Techniques such as tissue sampling for biomarker analysis and pathology testing are employed to gain a comprehensive understanding of the compound's effects on specific organs. pharmaron.com The kidney, being a primary organ for the elimination of foreign substances, is often a focus of such investigations to assess potential nephrotoxicity. nih.gov
While specific applications of advanced techniques like optogenetics and advanced imaging in this compound research are not detailed in the search results, these methods represent the cutting edge of animal model studies. Genetic modification of animals to create models that mimic human diseases is a significant advancement. avantea.it Techniques such as the CRISPR-Cas9 system allow for the creation of highly specific genetic animal models. nih.gov Advanced imaging can be used to non-invasively monitor the effects of a compound in real-time within a living animal. Furthermore, the development of target organ-specific therapies often utilizes advanced delivery systems, which can be visualized and tracked using sophisticated imaging modalities. mdpi.com
Integrative Multi-Species Approaches in Translational Pharmacology
Translational pharmacology aims to bridge the gap between preclinical findings and clinical applications. An integrative multi-species approach is often employed to enhance the predictive value of preclinical studies. nih.govnih.gov By comparing the effects of a compound across different animal species, researchers can identify conserved mechanisms and potential species-specific differences. utexas.edu This approach helps in extrapolating preclinical data to humans more reliably. The use of various animal models, from rodents to larger animals, can provide a more comprehensive picture of a compound's pharmacological and toxicological profile. nih.govmdpi.com The integration of data from in vitro, in vivo, and in silico (computational) models is also becoming increasingly important in modern drug discovery to predict human responses more accurately. frontiersin.org
An article on the advanced analytical methodologies for this compound research cannot be generated at this time.
Following a comprehensive search for scholarly articles and data pertaining to the analytical chemistry of this compound, it has been determined that there is insufficient specific information available to construct the detailed article as requested.
The search for data on High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), spectroscopic characterization, and associated method validation for this compound did not yield the specific research findings or data tables required to populate the outlined sections. While one source mentions a mass spectrometry result for a salt of the compound epo.org, it does not provide the comprehensive methodological details necessary for an in-depth scientific article.
Extensive information exists for the analysis of other similarly named pharmaceutical compounds—such as Buclizine hydrochloride, Butenafine hydrochloride, and Buprenorphine hydrochloride—using the specified techniques. nih.govtsijournals.com However, these findings are specific to those molecules and cannot be accurately attributed to this compound.
Therefore, to maintain scientific accuracy and adhere to the strict content requirements of the request, the article cannot be written.
Advanced Analytical Methodologies for Butidrine Hydrochloride Research
Method Development and Validation for Research Applications[29],
Robustness and Solution Stability Studies
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ich.orgelementlabsolutions.com Stability studies, on the other hand, evaluate the extent to which a drug substance or product remains within its specified limits over a period of time under the influence of various environmental factors. tsijournals.com
Robustness Studies
Robustness is typically evaluated during the method development phase to ensure the analytical procedure's resilience to minor fluctuations in operational parameters. For High-Performance Liquid Chromatography (HPLC) methods, which are commonly employed for the analysis of hydrochloride salts, several parameters are intentionally varied to assess the method's robustness. researchgate.netnih.gov
A typical robustness study for an HPLC method for Butidrine (B1668099) hydrochloride would involve the analysis of a standard solution while systematically altering key parameters. The effect of these variations on critical outputs, such as peak area, retention time, and tailing factor, is then evaluated. The acceptance criteria for these variations are generally expressed as the relative standard deviation (RSD) of the results.
Table 1: Illustrative Robustness Study Parameters and Acceptance Criteria for Butidrine Hydrochloride Analysis by HPLC
| Parameter | Variation | Acceptance Criteria (%RSD) |
| Flow Rate | ± 0.1 mL/min | < 2.0 |
| Mobile Phase Composition | ± 2% Organic Phase | < 2.0 |
| Column Temperature | ± 5 °C | < 2.0 |
| pH of Mobile Phase Buffer | ± 0.2 units | < 2.0 |
| Wavelength of Detection | ± 2 nm | < 2.0 |
This table is illustrative and shows typical parameters and acceptance criteria for robustness testing of an HPLC method for a hydrochloride salt.
The results of such a study would demonstrate the reliability of the analytical method under routine laboratory conditions where minor variations are expected.
Solution Stability Studies
Solution stability studies are conducted to determine the stability of this compound in the chosen analytical solvent over a specific period. This is crucial for ensuring that the sample remains unchanged from the time of preparation to the moment of analysis, thereby guaranteeing the accuracy of the analytical results.
In a typical study, a solution of this compound is prepared in the analytical solvent and stored under specified conditions (e.g., room temperature, refrigerated). Aliquots of this solution are then analyzed at predefined time intervals (e.g., 0, 6, 12, 24, and 48 hours). The concentration of this compound at each time point is compared to the initial concentration.
Table 2: Example of Solution Stability Data for this compound
| Time (hours) | Concentration (µg/mL) | % of Initial Concentration |
| 0 | 100.2 | 100.0 |
| 6 | 99.8 | 99.6 |
| 12 | 100.1 | 99.9 |
| 24 | 99.5 | 99.3 |
| 48 | 99.2 | 99.0 |
This table presents hypothetical data illustrating the stability of a this compound solution over 48 hours. The acceptance criterion is typically that the concentration remains within ±2% of the initial value.
These studies are essential for establishing appropriate sample handling and storage procedures in the laboratory.
Advanced Sample Preparation Techniques for Complex Matrices
The analysis of this compound in complex biological matrices, such as plasma or urine, presents significant challenges due to the presence of numerous endogenous interfering substances. frontiersin.orgdiva-portal.org Advanced sample preparation techniques are therefore employed to isolate the analyte of interest and remove matrix components that could interfere with the analysis, ensuring the sensitivity, selectivity, and accuracy of the method. tiaft.org
Two of the most effective and widely used techniques for the extraction of drugs like this compound from biological fluids are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation method that separates components of a mixture according to their physical and chemical properties. diva-portal.org It involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analyte. The interfering components are washed away, and the analyte is then eluted with a suitable solvent.
For a compound like this compound, a cation-exchange SPE sorbent would be appropriate, given the basic nature of the molecule. The general steps for SPE of this compound from a plasma sample would be:
Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by an aqueous buffer to activate the sorbent.
Loading: The pre-treated plasma sample (e.g., diluted and pH-adjusted) is loaded onto the cartridge. This compound binds to the sorbent.
Washing: The cartridge is washed with a series of solvents to remove interfering substances like proteins and salts.
Elution: A solvent mixture is used to disrupt the interaction between this compound and the sorbent, eluting the purified analyte.
The resulting eluate is typically evaporated and reconstituted in the mobile phase for HPLC analysis. SPE offers high recovery and cleaner extracts compared to other methods. nih.gov
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. porphyrianet.org For the extraction of this compound from a biological fluid like plasma, the pH of the aqueous phase is adjusted to a basic pH to neutralize the amine group, making the compound more soluble in an organic solvent.
The procedure generally involves:
pH Adjustment: The plasma sample is made alkaline (e.g., pH 9-10) to ensure this compound is in its free base form.
Extraction: An immiscible organic solvent (e.g., ethyl acetate, n-hexane) is added, and the mixture is vortexed to facilitate the transfer of the analyte into the organic phase. mdpi.com
Separation: The mixture is centrifuged to separate the aqueous and organic layers.
Evaporation and Reconstitution: The organic layer containing the analyte is collected, evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis.
While LLE can be effective, it may be less selective than SPE and can sometimes result in the co-extraction of interfering substances. mdpi.com
The choice between SPE and LLE depends on the specific requirements of the assay, including the desired level of cleanliness, recovery, and throughput. nih.govmdpi.com
Future Directions and Emerging Research Avenues for Butidrine Hydrochloride
Computational Modeling and Simulation in Butidrine (B1668099) Hydrochloride Research
Computational modeling and simulation are becoming indispensable tools in modern drug discovery and development, offering ways to predict and analyze the behavior of molecules at an atomic level. For butidrine hydrochloride, these in silico methods can provide profound insights into its mechanism of action and potential new applications.
Predicting Interactions and Properties:
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a compound to its biological activity. mdpi.com By analyzing the structural features of this compound, such as its tetrahydro-naphthalene backbone and sec-butylamino methyl group, QSAR can help predict its interactions with various biological targets. mdpi.comontosight.ai These models can also estimate its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADMET)—which are crucial for understanding its behavior in the body. ontosight.ai
Simulating Molecular Dynamics:
Molecular dynamics simulations can model the interaction of this compound with its primary targets, the β-adrenergic receptors. These simulations can reveal the specific binding modes and conformational changes that occur upon binding, offering a detailed picture of how the drug exerts its effects. plos.org By understanding these dynamics, researchers can identify key residues involved in the interaction and potentially design more potent and selective derivatives.
Applications in Drug Repurposing:
In silico approaches are also valuable for drug repurposing. By screening this compound against a wide range of biological targets using computational docking and other modeling techniques, researchers may identify new therapeutic indications for the compound beyond its original cardiovascular scope. bioinformation.netgoogleapis.com For instance, studies have used such methods to explore the potential for various compounds to act as anticancer or antibacterial agents. mdpi.combioinformation.net
| Computational Approach | Application in this compound Research | Potential Outcome |
| QSAR Modeling | Predict biological activity and ADMET properties based on chemical structure. | Identification of key structural features for activity and optimization of pharmacokinetic profile. |
| Molecular Dynamics | Simulate the binding of this compound to β-adrenergic receptors. | Detailed understanding of binding mechanics and guidance for designing more effective analogs. |
| Virtual Screening | Docking against a library of biological targets. | Discovery of novel therapeutic targets and potential for drug repurposing. |
Integration of Omics Technologies in Mechanistic Studies
The "omics" revolution—genomics, proteomics, and metabolomics—provides a powerful lens through which to examine the systemic effects of drugs. For this compound, these technologies can help to elucidate its mechanism of action on a broader biological scale and identify new therapeutic avenues.
Genomic and Proteomic Insights:
Genomic studies can investigate how genetic variations, such as polymorphisms in adrenergic receptor genes, might influence an individual's response to this compound. google.comgoogle.com This falls under the growing field of pharmacogenomics, which aims to tailor drug therapy to a patient's genetic makeup. google.com
Proteomics, the large-scale study of proteins, can be used to map the changes in protein expression and signaling pathways in cells or tissues after treatment with this compound. google.com This could reveal downstream effects of β-adrenergic receptor blockade that were previously unknown, potentially identifying new biomarkers for drug efficacy or novel therapeutic targets. google.comi.moscow
Metabolomic Profiling:
Metabolomics involves the comprehensive analysis of small molecule metabolites in a biological system. By examining the metabolic fingerprint of cells or organisms treated with this compound, researchers can gain insights into how the drug affects metabolic pathways. This could be particularly relevant for exploring its effects on conditions with a metabolic component.
Development of Novel Research Probes and Tools
To further investigate the pharmacology of this compound, the development of specialized research tools is essential. These tools can enable more precise and detailed studies of its interactions with biological systems.
Fluorescent Probes:
Fluorescently labeled versions of this compound or similar β-adrenergic ligands can be synthesized to visualize the location and dynamics of β-adrenergic receptors in living cells and tissues. researchgate.netresearchgate.net These probes can be used in techniques like fluorescence microscopy and flow cytometry to study receptor distribution, trafficking, and ligand binding in real-time. researchgate.net The development of "turn-on" fluorescent probes, which only become fluorescent upon binding to their target, is a particularly promising area as they reduce background noise and improve detection accuracy. researchgate.net
Biochemical Assays:
Advanced biochemical and biophysical assays can provide quantitative data on the binding affinity and kinetics of this compound with its receptors. mdpi.com Techniques like surface plasmon resonance (SPR) and bioluminescence resonance energy transfer (BRET) can offer high-throughput and sensitive measurements of ligand-receptor interactions, facilitating the screening of new derivatives and the characterization of their pharmacological profiles. researchgate.netresearchgate.net
| Research Tool | Description | Application in this compound Research |
| Fluorescent Probes | This compound analogs tagged with a fluorescent molecule. | Real-time imaging of receptor localization and dynamics in cells. |
| Biochemical Assays | Techniques like SPR and BRET to measure binding kinetics. | Quantitative analysis of binding affinity and screening of new compounds. |
| Photoaffinity Labels | Ligands that can be covalently attached to their receptor upon light activation. | Identification of binding sites and interacting proteins. |
Addressing Unexplored Pharmacological Dimensions
While this compound is known as a β-blocker, its full pharmacological profile may be more complex. wikipedia.org Future research should aim to explore potential off-target effects and novel mechanisms of action that could lead to new therapeutic applications.
Beyond Beta-Blockade:
Investigating Novel Therapeutic Areas:
The known physiological roles of β-adrenergic receptors are extensive, ranging from cardiovascular regulation to metabolic control and neuronal function. By exploring the effects of this compound in different disease models, researchers may identify new therapeutic opportunities. For example, the modulation of β-adrenergic signaling has been implicated in conditions such as anxiety, certain types of tremors, and even some aspects of cancer biology. Investigating the effects of this compound in these contexts could yield surprising and valuable results.
Q & A
Q. What experimental designs are optimal for studying this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Methodological Answer : Use factorial design to test variables like dosage (0.1–10 mg/kg), administration routes (oral vs. intravenous), and sampling intervals. Employ population PK modeling (e.g., NONMEM) to account for inter-individual variability. Validate models with Akaike Information Criterion (AIC) and visual predictive checks .
Q. How can in vitro-in vivo correlation (IVIVC) models improve formulation development for this compound?
- Methodological Answer : Develop dissolution profiles using USP Apparatus II (50 rpm, pH 6.8 buffer) and correlate with in vivo absorption data via convolution/deconvolution methods. Optimize fast-dissolving tablets using viscosity-reducing excipients (e.g., microcrystalline cellulose) and validate with similarity factor (f₂ > 50) .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement Quality by Design (QbD) principles: define critical quality attributes (CQAs) like enantiomeric purity (>99.5%) and critical process parameters (CPPs) such as reaction temperature (20–25°C). Use design of experiments (DoE) to optimize factors like solvent ratios and catalyst loading .
Methodological Best Practices
- Data Presentation : Use tables for comparative analysis (e.g., Table 1: IC₅₀ values across studies) and avoid duplicating figures in text .
- Reproducibility : Document synthesis steps in triplicate, including reaction yield, solvent volumes, and purification methods. Share raw data in supplementary files with machine-readable formats (e.g., .csv) .
- Ethical Compliance : For preclinical studies, follow ARRIVE 2.0 guidelines for animal welfare and include Institutional Animal Care and Use Committee (IACUC) approval numbers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
